molecular formula C13H15F3N2O4 B11518251 6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid

6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid

Cat. No.: B11518251
M. Wt: 320.26 g/mol
InChI Key: VEUVISZLWLNGMK-UHFFFAOYSA-N
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Description

6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid typically involves the nitration of a trifluoromethyl-substituted aniline derivative, followed by coupling with a hexanoic acid derivative. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted hexanoic acids.

Scientific Research Applications

6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}acetic acid
  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

6-[2-nitro-4-(trifluoromethyl)anilino]hexanoic acid

InChI

InChI=1S/C13H15F3N2O4/c14-13(15,16)9-5-6-10(11(8-9)18(21)22)17-7-3-1-2-4-12(19)20/h5-6,8,17H,1-4,7H2,(H,19,20)

InChI Key

VEUVISZLWLNGMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCCC(=O)O

Origin of Product

United States

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